molecular formula C8H5F4NO B11894266 (NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine

(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No.: B11894266
M. Wt: 207.12 g/mol
InChI Key: HYWUKARWGVUZQW-PQMHYQBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to introduce fluorine atoms into molecules makes it valuable in the design of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of (NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide

Uniqueness

Compared to similar compounds, (NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. The combination of fluorine atoms and the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C8H5F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-13-14/h1-4,14H/b13-4-

InChI Key

HYWUKARWGVUZQW-PQMHYQBVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N\O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)C(F)(F)F

Origin of Product

United States

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